molecular formula C15H13N3O3 B8721209 1-(4-Nitrobenzyl)-2-hydroxymethylbenzimidazole

1-(4-Nitrobenzyl)-2-hydroxymethylbenzimidazole

Cat. No. B8721209
M. Wt: 283.28 g/mol
InChI Key: DTZPFJSDNJMXBN-UHFFFAOYSA-N
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Patent
US04880804

Procedure details

To a solution of 3 g of 2-hydroxymethylbenzimidazole in 20 mL of dried DMF at 0° was added portionwise 1 g of NaH (50% oil dispersion). After stirring at room temperature for 15 minutes, 4.3 g of p-nitrobenzyl bromide was added. The reaction mixture was stirred for 16 hours and then diluted with ethyl acetate and washed with water. The organic layers were dried and evaporated. Recrystallization from acetonitrile afforded 3.5 g of a brownish solid; m.p. 162.5-165°.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[NH:4][C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[N:7]=1.[H-].[Na+].[N+:14]([C:17]1[CH:24]=[CH:23][C:20]([CH2:21]Br)=[CH:19][CH:18]=1)([O-:16])=[O:15]>CN(C=O)C.C(OCC)(=O)C>[N+:14]([C:17]1[CH:24]=[CH:23][C:20]([CH2:21][N:7]2[C:6]3[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=3[N:4]=[C:3]2[CH2:2][OH:1])=[CH:19][CH:18]=1)([O-:16])=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
OCC=1NC2=C(N1)C=CC=C2
Name
Quantity
1 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
4.3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CBr)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 16 hours
Duration
16 h
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The organic layers were dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Recrystallization from acetonitrile

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(CN2C(=NC3=C2C=CC=C3)CO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 62.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.